molecular formula C7H14ClN B103870 3-Azabicyclo[3.3.0]octane hydrochloride CAS No. 112626-50-3

3-Azabicyclo[3.3.0]octane hydrochloride

Cat. No.: B103870
CAS No.: 112626-50-3
M. Wt: 147.64 g/mol
InChI Key: HVZRRRPCVOJOLJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Azabicyclo[3.3.0]octane hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to act as a reactant in the synthesis of cannabinoid receptor antagonists . It interacts with enzymes involved in the synthesis pathways, potentially affecting the overall reaction kinetics and product formation. Additionally, this compound may interact with other biomolecules, such as nucleic acids and lipids, altering their structural and functional properties.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Furthermore, this compound can impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby altering cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, potentially resulting in altered cell function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter the levels of specific metabolites . For example, this compound may affect the synthesis and degradation of amino acids, nucleotides, and lipids, leading to changes in cellular metabolism and energy balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . The localization and accumulation of this compound can influence its activity and function, affecting various cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can impact its interactions with other biomolecules and its overall effect on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.3.0]octane hydrochloride involves the reduction of N-nitroso-3-azabicyclo[3.3.0]octane using zinc powder and hydrochloric acid. This is followed by alkalizing and dissociating with potassium hydroxide or sodium hydroxide, extracting with methylbenzene or dimethylbenzene, acidulating with industrial hydrochloric acid to form salts, reducing pressure, reflowing, and crystallizing .

Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for higher yield and cost-effectiveness. The process includes reducing N-nitroso-3-azabicyclo[3.3.0]octane, alkalizing, extracting, acidulating, and crystallizing .

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[3.3.0]octane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrimidines and other organic compounds used in various synthetic applications .

Comparison with Similar Compounds

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-6-4-8-5-7(6)3-1;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZRRRPCVOJOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00615931
Record name Octahydrocyclopenta[c]pyrrole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112626-50-3
Record name Cyclopenta[c]pyrrole, octahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112626-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydrocyclopenta[c]pyrrole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopenta[c]pyrrole, octahydro-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.593
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.3.0]octane hydrochloride
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3-Azabicyclo[3.3.0]octane hydrochloride
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3-Azabicyclo[3.3.0]octane hydrochloride
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3-Azabicyclo[3.3.0]octane hydrochloride
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3-Azabicyclo[3.3.0]octane hydrochloride
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Q & A

Q1: What is the significance of 3-Azabicyclo[3.3.0]octane hydrochloride in chemical synthesis?

A1: this compound serves as a valuable precursor for synthesizing diverse organic compounds, including azo-Schiff base ligands. These ligands play a crucial role in coordination chemistry by binding to metal ions and forming complexes with distinct properties. For instance, a study successfully utilized this compound to synthesize a novel azo-Schiff base ligand, which was subsequently reacted with cobalt (II), copper (II), and nickel (II) acetate salts to form metal coordination compounds []. This highlights the compound's importance in developing new materials with potentially useful applications.

Q2: What are the potential applications of metal complexes derived from this compound?

A2: Research indicates that metal complexes derived from this compound demonstrate promise in various fields:

  • Catalysis: These complexes exhibit catalytic activity in oxidation reactions involving styrene and cyclohexene []. This property makes them potentially valuable in industrial processes requiring efficient and selective oxidation catalysts.
  • Antimicrobial activity: Studies have shown that these complexes possess notable antimicrobial properties against a range of Gram-positive and Gram-negative bacteria []. This finding suggests their potential use in developing new antimicrobial agents.

Q3: Are there efficient methods for the industrial production of this compound?

A3: Yes, research focuses on developing scalable and environmentally friendly production methods for this compound. One such method involves regulating the acid-base balance of the reaction mixture to isolate the compound in its desired form. This is followed by steam distillation, evaporation, and treatment with hydrochloric acid to obtain the final product [, ]. This optimized process boasts a high yield (95.4%) and high purity (99.3%) of this compound, highlighting its suitability for large-scale production.

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